molecular formula C8H8ClNO5 B12907630 (5-Nitrofuran-2-yl)methyl 3-chloropropanoate CAS No. 13295-81-3

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate

Cat. No.: B12907630
CAS No.: 13295-81-3
M. Wt: 233.60 g/mol
InChI Key: WOHKMXWHZYDNNR-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate is a synthetic nitrofuran derivative of significant interest in biomedical research, particularly in the fields of antimicrobial and anticancer agent development. The core nitrofuran scaffold is a privileged structure in medicinal chemistry, known for its potent bioactivity. This specific compound is hypothesized to act as a prodrug or a bioprecursor, where enzymatic reduction of the nitro group on the furan ring generates highly reactive intermediates that can cause irreversible damage to microbial DNA or generate cytotoxic radicals in cancer cells [https://www.ncbi.nlm.nih.gov/books/NBK459277/]. Its primary research value lies in exploring structure-activity relationships (SAR) to understand how esterification of the nitrofuran core modulates properties like cellular permeability, metabolic stability, and overall efficacy. Researchers utilize this chemical probe to investigate novel mechanisms for overcoming drug resistance in bacteria and to induce selective cytotoxicity in tumor models. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Properties

CAS No.

13295-81-3

Molecular Formula

C8H8ClNO5

Molecular Weight

233.60 g/mol

IUPAC Name

(5-nitrofuran-2-yl)methyl 3-chloropropanoate

InChI

InChI=1S/C8H8ClNO5/c9-4-3-8(11)14-5-6-1-2-7(15-6)10(12)13/h1-2H,3-5H2

InChI Key

WOHKMXWHZYDNNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CCCl

Origin of Product

United States

Preparation Methods

Preparation of 5-Nitrofuran-2-ylmethanol

The nitrofuran moiety is typically introduced via nitration of furan derivatives or by reduction of 5-nitrofurfural derivatives. Common methods include:

  • Nitration of Furfural or Furfural Derivatives: Using a nitrating mixture of nitric acid and sulfuric acid at low temperatures (0 to 5 °C) to obtain 5-nitrofurfural or its diacetate derivatives with yields ranging from 82% to 89%.

  • Reduction to 5-Nitrofuran-2-ylmethanol: The aldehyde group of 5-nitrofurfural can be reduced to the corresponding alcohol using standard reducing agents such as sodium borohydride or catalytic hydrogenation under mild conditions to avoid ring degradation.

Preparation of 3-Chloropropanoate Derivatives

The 3-chloropropanoate moiety is introduced typically via:

  • Activation of 3-Chloropropanoic Acid: Conversion to 3-chloropropanoyl chloride using reagents like oxalyl chloride or thionyl chloride under controlled temperature (0 to 35 °C) to form the acid chloride intermediate.

  • Direct Esterification: Alternatively, 3-chloropropanoic acid can be esterified with alcohols under acidic catalysis, but acid chloride intermediates generally provide higher yields and cleaner reactions.

Esterification to Form (5-Nitrofuran-2-yl)methyl 3-chloropropanoate

The key step is the esterification of 5-nitrofuran-2-ylmethanol with 3-chloropropanoyl chloride:

  • Reaction Conditions:

    • Solvent: Dichloromethane or ethyl acetate is commonly used as the reaction medium.

    • Base: Triethylamine or similar organic bases are added to neutralize the hydrochloric acid generated during the reaction.

    • Temperature: The reaction is typically initiated at low temperatures (-10 to 0 °C) to control reactivity and then allowed to warm to room temperature (25 to 35 °C) for completion.

    • Time: Stirring for 2 to 6 hours ensures complete conversion.

  • Procedure:

    • Dissolve 5-nitrofuran-2-ylmethanol in dry dichloromethane and cool to -10 °C.

    • Add a solution of 3-chloropropanoyl chloride dropwise under stirring.

    • Add triethylamine slowly to the reaction mixture to trap HCl.

    • Gradually warm the mixture to room temperature and stir for several hours.

    • Quench the reaction with water, separate the organic layer, wash, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or chromatography.

  • Yields and Purity:

    • Yields typically range from 80% to 95% depending on reaction scale and purification methods.

    • Purity is confirmed by NMR, melting point, and chromatographic techniques.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Nitration of Furfural HNO3/H2SO4, acetic anhydride 0 to 5 ~2.5 hours 82-89 Low temp nitration to avoid degradation
Reduction to 5-nitrofuran-2-ylmethanol NaBH4 or catalytic hydrogenation 0 to 25 1-3 hours >85 Mild conditions to preserve nitro group
Preparation of 3-chloropropanoyl chloride Oxalyl chloride, DMF catalyst 0 to 35 2 hours >90 Acid chloride intermediate
Esterification 5-nitrofuran-2-ylmethanol + 3-chloropropanoyl chloride + triethylamine -10 to 35 2-6 hours 80-95 Controlled temp, base neutralization

Research Findings and Notes

  • The use of triethylamine as a base during esterification is critical to neutralize HCl and prevent side reactions such as hydrolysis or ring opening of the nitrofuran moiety.

  • Maintaining low temperatures during addition of acid chloride prevents decomposition of sensitive nitrofuran rings and improves selectivity.

  • Purification by recrystallization from ethyl acetate/petroleum ether or silica gel chromatography yields high-purity products suitable for further applications.

  • The nitration step requires careful control of temperature and acid concentrations to avoid over-nitration or ring degradation.

  • Large-scale preparations have been reported with consistent yields and purity, indicating the robustness of the synthetic route.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Chloropropanoate

Molecular Formula : C₅H₉ClO₂
Molecular Weight : 136.58 g/mol
Key Features :

  • Ethyl ester group with a 3-chloro substituent.
  • Commonly used as a solvent or intermediate in organic synthesis.

Methyl 3-Chloropropanoate

Molecular Formula : C₄H₇ClO₂
Molecular Weight : 122.55 g/mol
Key Features :

  • Methyl ester analog with similar reactivity to ethyl esters but shorter alkyl chains.
  • Used in pharmaceuticals and agrochemicals; the chloro group may enhance electrophilicity for nucleophilic substitution reactions .

Ethyl-3-(Nitropyridin-4-yl)-2-Oxopropanoates

Example Compound: Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate Synthesis Yield: ~45–50% Key Features:

  • Nitropyridine substituent introduces aromaticity and planar geometry, differing from the nitrofuran’s heterocyclic structure.

Fluorophenyl-Substituted Propanoates

Example Compound : Methyl 3-(5-fluoro-2-methoxyphenyl)benzoate
Key Features :

  • Fluoro and methoxy groups on the aromatic ring modulate electronic effects (e.g., electron-withdrawing vs. donating).
  • Such substituents are often exploited in drug design to optimize bioavailability and target binding .

Structural and Functional Analysis

Substituent Effects

  • Nitro Group (Nitrofuran vs. Nitropyridine) : The 5-nitro group on the furan ring may enhance antibacterial activity, whereas nitropyridine derivatives are more commonly studied for their photophysical properties .
  • Chloro Position: The 3-chloro substituent on the propanoate chain likely increases electrophilicity, promoting reactions such as hydrolysis or alkylation compared to 2-chloro analogs .

Molecular Weight and Reactivity

Compound Molecular Weight (g/mol) Key Functional Groups
(5-Nitrofuran-2-yl)methyl 3-chloropropanoate* ~197.57 (estimated) Nitrofuran, 3-chloroester
Ethyl 3-chloropropanoate 136.58 Ethyl ester, 3-chloro
Methyl 3-chloropropanoate 122.55 Methyl ester, 3-chloro
Methyl 3-(5-fluorophenyl)benzoate 244.25 Fluoro, methoxy, benzoate

*Estimated based on structural formula (C₈H₈ClNO₅).

  • Higher molecular weight in nitrofuran-containing esters may reduce volatility but improve thermal stability.

Biological Activity

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate, with the CAS number 13295-81-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H8_8ClN\O5_5
  • Molecular Weight : 233.606 g/mol
  • Appearance : Yellow crystalline solid

The compound features a nitrofuran moiety, which is known for its diverse biological activities, particularly in antimicrobial and antitumor applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties :
    • The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies employing the Kirby-Bauer disk diffusion method demonstrated significant zones of inhibition, indicating its potential as an antibacterial agent .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. In vitro assays revealed that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
  • Mechanism of Action :
    • The proposed mechanism involves the formation of reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial and cancer cells. This stress can disrupt cellular functions and ultimately result in cell death .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservationsReferences
AntimicrobialE. coli, Staphylococcus aureusSignificant inhibition zones in disk diffusion tests
AnticancerHeLa, MCF-7 (breast cancer)Induced apoptosis; decreased cell viability
MechanismVarious (bacterial and cancer cells)Induction of ROS leading to oxidative stress

Detailed Research Findings

  • Antimicrobial Studies :
    • A study conducted by Rosales Hurtado et al. (2019) evaluated the efficacy of several nitro compounds, including this compound, against resistant bacterial strains. The results indicated a promising antibacterial profile, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Studies :
    • Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cell growth in various cancer cell lines through ROS-mediated pathways. The study emphasized the need for further investigation into its pharmacokinetics and potential as a therapeutic agent.
  • Mechanistic Insights :
    • Investigations into the compound's mechanism revealed that it may interact with cellular targets such as DNA and proteins involved in cell cycle regulation. This interaction could lead to disruptions in cellular homeostasis, contributing to its anticancer effects .

Q & A

Q. What are the optimal synthetic routes for preparing (5-Nitrofuran-2-yl)methyl 3-chloropropanoate, and how can purity be ensured post-synthesis?

  • Methodological Answer : The compound can be synthesized via esterification of 3-chloropropanoic acid with (5-nitrofuran-2-yl)methanol under acid catalysis (e.g., H₂SO₄) . Alternatively, nucleophilic substitution on activated esters (e.g., using phase-transfer conditions with KI) can yield the target ester . Post-synthesis, purity is ensured through silica-gel chromatography (hexane/ethyl acetate gradient) and spectroscopic validation. Key checks include:
  • ¹H NMR : Aromatic protons of the nitrofuran ring (δ 7.5–8.5 ppm) and the ester methylene group (δ 4.5–5.0 ppm).
  • IR : Ester carbonyl stretch at ~1740 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹ .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies nitrofuran aromatic protons (δ 7.0–8.5 ppm) and ester carbonyl (δ ~170 ppm). The 3-chloropropanoate moiety shows a triplet for the CH₂Cl group (δ 3.6–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion (C₈H₈ClNO₅) and fragments like [M-Cl]+ and [C₅H₃NO₄]+ .
  • IR Spectroscopy : Key peaks include C=O (1740 cm⁻¹), NO₂ asymmetric stretch (1520 cm⁻¹), and C-O ester (1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydrolytic stability data for this compound under varying pH conditions?

  • Methodological Answer : Conflicting stability data often arise from uncontrolled variables (e.g., temperature, ionic strength). To address this:

Perform kinetic studies under standardized pH buffers (e.g., pH 2–12) at 25°C.

Monitor degradation via HPLC/UV-Vis, tracking hydrolysis products (3-chloropropanoic acid and nitrofuran methanol) .

Use density functional theory (DFT) to model hydrolysis pathways. For example, spin density analysis of the 3-chloropropanoate moiety reveals electron-deficient sites prone to nucleophilic attack .

Validate findings against structurally analogous esters (e.g., ethyl 3-chloropropanoate hydrolysis rates) .

Q. What computational approaches predict the reactivity of the nitrofuran moiety in electrophilic substitution reactions?

  • Methodological Answer :
  • Fukui Indices : Calculate using DFT (B3LYP/6-31G*) to identify nucleophilic (C-3/C-4 of nitrofuran) and electrophilic (C-2/C-5) sites.
  • Molecular Dynamics (MD) : Simulate reaction trajectories for nitration or halogenation, comparing activation energies with experimental yields .
  • Comparative Analysis : Benchmark against nitrated furan derivatives (e.g., 5-nitrofuroic acid) to validate computational predictions .

Q. How should researchers design experiments to study the biological activity of this compound while controlling for ester hydrolysis byproducts?

  • Methodological Answer :

Stability-Indicating Assays : Use LC-MS to quantify intact compound and hydrolysis byproducts in biological matrices (e.g., cell lysates) .

Buffer Optimization : Conduct assays in phosphate-buffered saline (pH 7.4) with protease inhibitors to minimize non-specific hydrolysis.

Control Experiments : Compare activity with 3-chloropropanoic acid and (5-nitrofuran-2-yl)methanol to isolate contributions of the intact ester .

Molecular Docking : Model interactions between the intact ester and target enzymes (e.g., nitroreductases) to guide mechanistic studies .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in the thermal stability of this compound across studies?

  • Methodological Answer : Conflicting thermal data (e.g., decomposition temperatures) may stem from impurities or varying analytical methods. To resolve:

DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to measure decomposition onset .

Comparative Studies : Cross-reference with structurally similar esters (e.g., 2-phenylethyl 3-chloropropanoate, decomposition at 305°C) to identify outliers .

Purity Assessment : Use elemental analysis (C, H, N) and HPLC to confirm sample integrity before thermal testing .

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